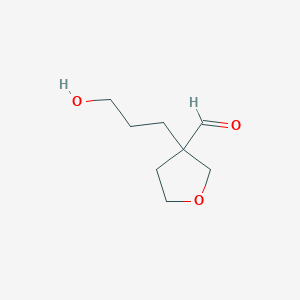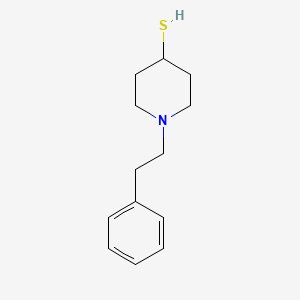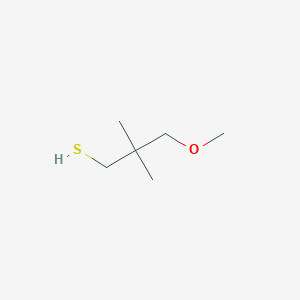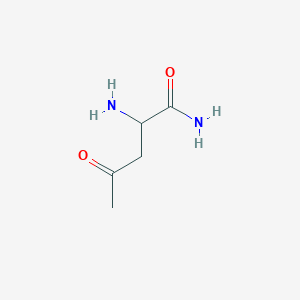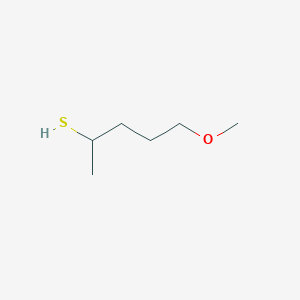
5-Methoxypentane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypentane-2-thiol is an organic compound with the molecular formula C6H14OS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group, and a methoxy group (-OCH3) attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypentane-2-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of 5-methoxypentane with thiourea, followed by hydrolysis to yield the desired thiol . The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack by the sulfur atom on the carbon atom bearing the leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxypentane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group on a carbon atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Alkyl halides, thiourea, and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers or sulfides.
Wissenschaftliche Forschungsanwendungen
5-Methoxypentane-2-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxypentane-2-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. The sulfhydryl group can undergo oxidation and reduction, making it a key player in maintaining cellular redox balance. Additionally, the methoxy group can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypentane: Similar in structure but lacks the thiol group, making it less reactive in redox reactions.
Pentane-2-thiol: Lacks the methoxy group, which can affect its solubility and reactivity.
Uniqueness
5-Methoxypentane-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C6H14OS |
|---|---|
Molekulargewicht |
134.24 g/mol |
IUPAC-Name |
5-methoxypentane-2-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(8)4-3-5-7-2/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
DTONKQMYGQEDKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)
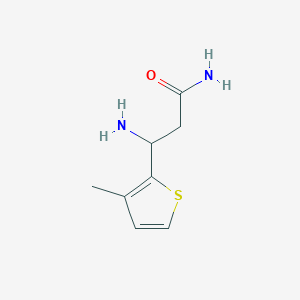
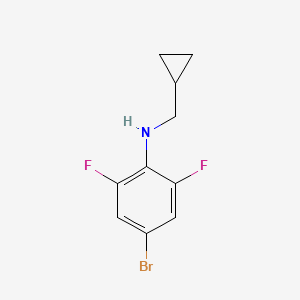
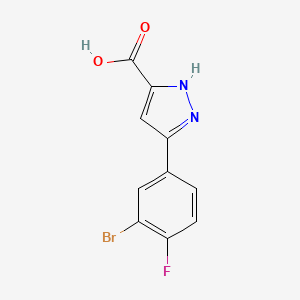
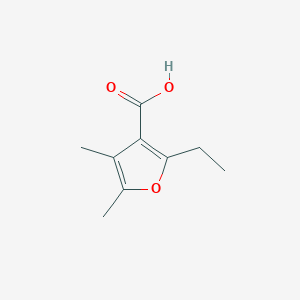
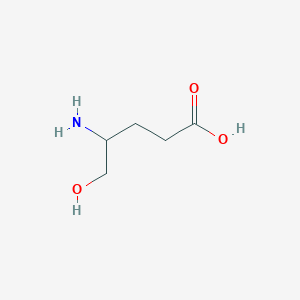
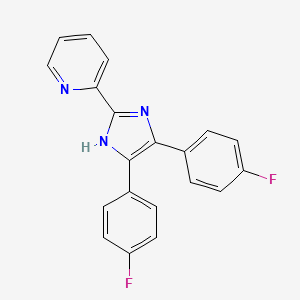
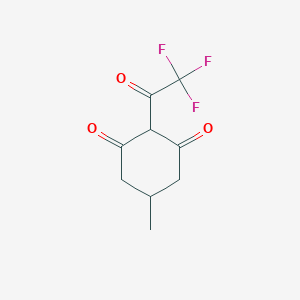
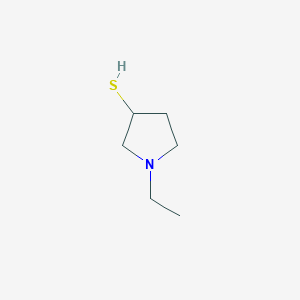
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
